Cas no 399-68-8 (4-fluoro-1H-indole-2-carboxylic acid)

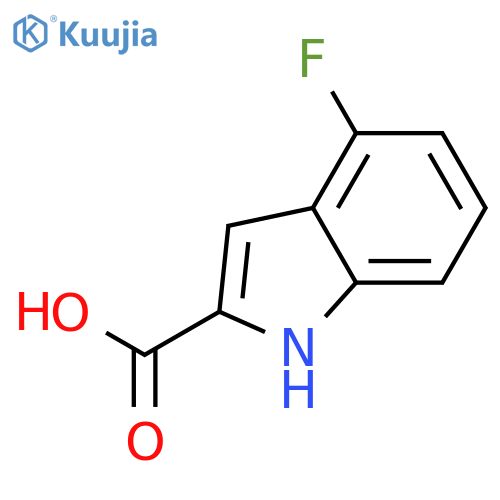

399-68-8 structure

商品名:4-fluoro-1H-indole-2-carboxylic acid

4-fluoro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Fluoroindole-2-carboxylicacid

- 4-Fluoro-1H-indole-2-carboxylic acid

- AKOS000118388

- AC-9838

- 399-68-8

- F-5140

- SB14982

- 4-Fluoroindole-2-carboxylic acid

- CS-W005389

- 1H-Indole-2-carboxylic acid, 4-fluoro-

- EN300-15099

- SY059457

- 4-Fluoro-1H-indole-2-carboxylicacid

- BB 0248957

- FS-3240

- FT-0659506

- Z119989618

- AMY14046

- MFCD02664471

- A22120

- SCHEMBL3417091

- KBWWCYDFHITBFO-UHFFFAOYSA-N

- 4-Fluoro-1H-indole-2-carboxylic acid, AldrichCPR

- DTXSID80398674

- BBL022474

- STK504668

- DB-080648

- DTXCID10349533

- 824-613-5

- 4-fluoro-1H-indole-2-carboxylic acid

-

- MDL: MFCD02664471

- インチ: 1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)

- InChIKey: KBWWCYDFHITBFO-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C=C(C(=O)O)NC2=C1)F

計算された属性

- せいみつぶんしりょう: 179.03800

- どういたいしつりょう: 179.038

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 53.1A^2

じっけんとくせい

- 密度みつど: 1.51

- ふってん: 422.2℃ at 760 mmHg

- フラッシュポイント: 209.1°C

- 屈折率: 1.692

- PSA: 53.09000

- LogP: 2.00520

4-fluoro-1H-indole-2-carboxylic acid セキュリティ情報

4-fluoro-1H-indole-2-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-fluoro-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062973-250mg |

4-Fluoro-1H-indole-2-carboxylic acid |

399-68-8 | 98% | 250mg |

¥88.00 | 2024-05-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038775-1g |

4-fluoro-1H-indole-2-carboxylic acid |

399-68-8 | 1g |

1397.0CNY | 2021-07-07 | ||

| Chemenu | CM103262-5g |

4-Fluoro-1H-indole-2-carboxylic acid |

399-68-8 | 95%+ | 5g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | K13244-50g |

4-Fluoroindole-2-carboxylic acid |

399-68-8 | 97% | 50g |

$2500 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062973-100mg |

4-Fluoro-1H-indole-2-carboxylic acid |

399-68-8 | 98% | 100mg |

¥77.00 | 2024-05-15 | |

| Enamine | EN300-15099-5.0g |

4-fluoro-1H-indole-2-carboxylic acid |

399-68-8 | 95% | 5g |

$190.0 | 2023-04-20 | |

| abcr | AB231436-25 g |

4-Fluoro-1H-indole-2-carboxylic acid, 95%; . |

399-68-8 | 95% | 25g |

€1212.80 | 2023-04-27 | |

| Fluorochem | 079580-10g |

4-Fluoroindole-2-carboxylic acid |

399-68-8 | 95% | 10g |

£327.00 | 2022-03-01 | |

| TRC | F592238-25mg |

4-Fluoroindole-2-carboxylic acid |

399-68-8 | 25mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F843239-1g |

4-Fluoro-1H-indole-2-carboxylic acid |

399-68-8 | 98% | 1g |

420.30 | 2021-05-17 |

4-fluoro-1H-indole-2-carboxylic acid 関連文献

-

Younis Baqi,Samer Alshaibani,Kirsten Ritter,Aliaa Abdelrahman,Andreas Spinrath,Evi Kostenis,Christa E. Müller Med. Chem. Commun. 2014 5 86

399-68-8 (4-fluoro-1H-indole-2-carboxylic acid) 関連製品

- 399-76-8(5-fluoro-1H-indole-2-carboxylic acid)

- 169674-35-5(5,6-Difluoro-1H-indole-2-carboxylic acid)

- 86324-51-8(6-Fluoroquinoline-2-carboxylic acid)

- 247564-66-5(4,6-difluoro-1H-indole-2-carboxylic acid)

- 3093-97-8(6-Fluoro-1H-indole-2-carboxylic acid)

- 186432-20-2(5,7-Difluoro-1H-indole-2-carboxylic acid)

- 399-67-7(7-Fluoro-1H-indole-2-carboxylic acid)

- 113162-36-0(Methyl 4-fluoro-1H-indole-2-carboxylate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:399-68-8)4-fluoro-1H-indole-2-carboxylic acid

清らかである:99%

はかる:25g

価格 ($):274.0